tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
CAS No.: 193888-15-2
Cat. No.: VC2034306
Molecular Formula: C10H12BrClN2O2
Molecular Weight: 307.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 193888-15-2 |
---|---|
Molecular Formula | C10H12BrClN2O2 |
Molecular Weight | 307.57 g/mol |
IUPAC Name | tert-butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate |
Standard InChI | InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |
Standard InChI Key | WHXZDMLRCAXMNG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl |
Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl |
Introduction
Chemical Identity and Structure
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate (CAS No. 193888-15-2) is a crystalline solid with the molecular formula C₁₀H₁₂BrClN₂O₂ and a molecular weight of 307.57 g/mol . The compound features a pyridine core with bromine at the 5-position, chlorine at the 2-position, and a tert-butyloxycarbonyl (BOC) protected amino group at the 3-position .
Structural Identifiers
The compound can be identified through various chemical notation systems as outlined below:
Identifier Type | Value |
---|---|
IUPAC Name | tert-Butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate |
InChI | InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15) |
InChIKey | WHXZDMLRCAXMNG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl |
MDL Number | MFCD19237226 |
Table 1: Chemical Identifiers for tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Common Synonyms
The compound is known by several synonyms in chemical databases and literature:
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3-(BOC-Amino)-5-bromo-2-chloropyridine
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tert-Butyl (5-broMo-2-chloropyridin-3-yl)carbaMate
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(5-BroMo-2-chloro-pyridin-3-yl)-carbaMic acid tert-butyl ester
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Carbamic acid, (5-bromo-2-chloro-3-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
Physical and Chemical Properties
The physical and chemical properties of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate are crucial for understanding its behavior in various applications and reactions.
Physical Properties
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a solid compound with specific handling requirements:
Property | Value |
---|---|
Physical State | Solid |
Color | Not specified in available data |
Odor | Not specified in available data |
Melting Point | Not reported in available data |
Boiling Point | Not reported in available data |
Density | Not reported in available data |
Recommended Storage | Inert atmosphere, 2-8°C |
Table 2: Physical Properties of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Chemical Reactivity
As a carbamate derivative, this compound exhibits chemical properties characteristic of both carbamates and halogenated pyridines. The presence of the BOC protecting group on the nitrogen atom is particularly significant for its reactivity profile and applications in synthesis.
The carbamate group (-NHCOO-) is known to exist in two rotameric forms: syn and anti. This conformational flexibility is relevant to the compound's reactivity and binding properties in various chemical contexts . The syn/anti equilibrium can be influenced by specific hydrogen-bonding systems, which may selectively perturb this balance .
Classification Parameter | Value |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statement | H302 (Harmful if swallowed) |
Precautionary Statements | P264-P270-P301+P312-P330-P501 |
Table 3: GHS Classification of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Significance in Organic Chemistry and Medicinal Applications
Role of Carbamates in Medicinal Chemistry
Carbamates represent a key structural motif in many approved drugs and prodrugs. Their increasing use in medicinal chemistry is notable, with many derivatives specifically designed to make drug-target interactions through their carbamate moiety .
The carbamate functional group offers several advantages in drug design:
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Improved metabolic stability compared to esters
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Ability to modulate the basicity of neighboring nitrogen atoms
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Capacity to form hydrogen bonds, important for target binding
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Potential to act as prodrugs, releasing active compounds under specific conditions
Significance of Halogenated Pyridines
The 5-bromo-2-chloropyridine core of the title compound is significant because:
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Halogenated pyridines serve as versatile building blocks in organic synthesis
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The halogens (Br and Cl) provide sites for further functionalization through cross-coupling reactions
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The pyridine nitrogen can participate in hydrogen bonding and coordination with metals
Manufacturer/Supplier | Product Number | Purity | Quantity | Price (USD) | Reference Date |
---|---|---|---|---|---|
TRC | B700760 | Not specified | 100mg | $60 | 2021-12-16 |
AK Scientific | V4070 | Not specified | 10g | $317 | 2021-12-16 |
American Custom Chemicals Corporation | HCH0369990 | 95.00% | 5MG | $502.71 | 2021-12-16 |
Chemenu | CM170432 | 95% | 25g | $438 | 2021-12-16 |
Crysdot | CD11174765 | 95+% | 25g | $468 | 2021-12-16 |
ChemShuttle | 143273 | 95% | Not specified | Not specified | 2025-04-09 |
Table 4: Commercial Availability and Pricing of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Several other suppliers also offer the compound, including Alchem Pharmtech, Aladdin Scientific, Amadis Chemical Company Limited, SuZhou ShiYa Biopharmaceuticals, 9ding chemical, Anichem Inc., and others .
Comparison with Structurally Related Compounds
Several compounds structurally related to tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate are worth examining for comparison:
tert-Butyl N-(5-bromo-3-chloropyridin-2-yl)carbamate
This isomeric compound (CAS No. 748812-75-1) differs in the position of the carbamate group (2-position instead of 3-position) and chlorine atom (3-position instead of 2-position). It shares the same molecular formula and weight as the title compound .
5-Bromo-2-chloropyridin-3-ol
This compound (CAS No. 286946-77-8) represents a potential synthetic precursor or degradation product of the title compound, where the carbamate group is replaced by a hydroxyl group. It has a molecular formula of C₅H₃BrClNO and a molecular weight of 208.44 g/mol .
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate
This related compound (CAS No. 334016-81-8) contains an additional methylene (CH₂) group between the pyridine ring and the carbamate nitrogen, and features a methoxy group instead of chlorine at the 2-position. It has a molecular formula of C₁₂H₁₇BrN₂O₃ and a molecular weight of 317.179 g/mol .
Applications in Synthetic Chemistry
As a Building Block
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate serves as a valuable building block in organic synthesis due to its functionalized structure:
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The BOC protecting group allows selective reactions at other positions of the molecule
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The bromine and chlorine atoms provide sites for cross-coupling reactions (e.g., Suzuki, Stille, Negishi)
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The protected amine can be deprotected under acidic conditions to reveal a reactive amino group for further transformations
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